N-(4-bromophenyl)-1,1-difluoromethanesulfonamide
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Overview
Description
N-(4-bromophenyl)-1,1-difluoromethanesulfonamide is an organic compound that features a bromophenyl group attached to a difluoromethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,1-difluoromethanesulfonamide typically involves the reaction of 4-bromoaniline with difluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,1-difluoromethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the bromophenyl group with an arylboronic acid.
Scientific Research Applications
N-(4-bromophenyl)-1,1-difluoromethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-1,1-difluoromethanesulfonamide is unique due to the presence of the difluoromethanesulfonamide group, which imparts distinct electronic properties and reactivity compared to other bromophenyl derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H6BrF2NO2S |
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Molecular Weight |
286.10 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-5-1-3-6(4-2-5)11-14(12,13)7(9)10/h1-4,7,11H |
InChI Key |
FJPJTRORSXIFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)F)Br |
Origin of Product |
United States |
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